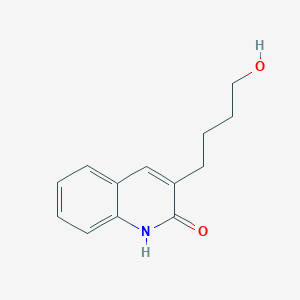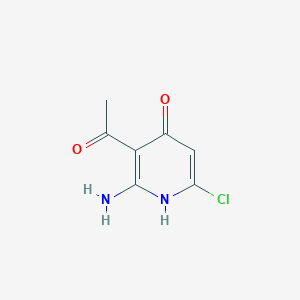![molecular formula C18H21N3O2 B12589433 Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- CAS No. 603985-81-5](/img/structure/B12589433.png)
Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. This particular compound is characterized by the presence of a benzamide core with a hydroxyl group and a piperazine ring substituted with a phenylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. One efficient method for preparing benzamides is through the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as a green and efficient pathway . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules . advancements in catalytic methods and green chemistry approaches are being explored to improve the efficiency and sustainability of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperazine ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- can be compared with other benzamide derivatives, such as:
Ethenzamide: An analgesic used for pain relief.
Salicylamide: Known for its analgesic and antipyretic properties.
Moclobemide: An antidepressant used in the treatment of depression.
Metoclopramide: An antiemetic and prokinetic agent used to treat nausea and vomiting.
The uniqueness of benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- lies in its specific structural features, such as the hydroxyl group and the phenylmethyl-substituted piperazine ring, which contribute to its distinct chemical and biological properties.
Conclusion
Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- is a versatile compound with significant applications in various fields. Its unique structural features and diverse chemical reactivity make it an important compound for scientific research and industrial applications. Continued research and development in the synthesis, reactions, and applications of this compound will further enhance its utility and potential benefits.
Eigenschaften
CAS-Nummer |
603985-81-5 |
|---|---|
Molekularformel |
C18H21N3O2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-(4-benzylpiperazin-1-yl)-N-hydroxybenzamide |
InChI |
InChI=1S/C18H21N3O2/c22-18(19-23)16-6-8-17(9-7-16)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9,23H,10-14H2,(H,19,22) |
InChI-Schlüssel |
LEJMYEUPGWJJQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


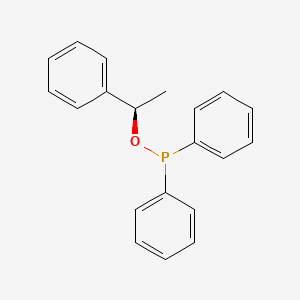
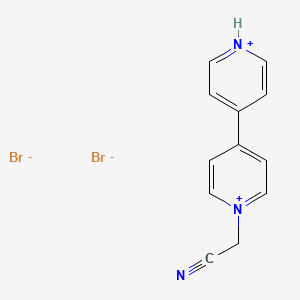
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide](/img/structure/B12589370.png)
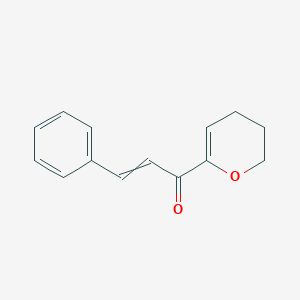

![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
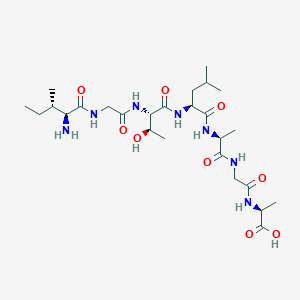

![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
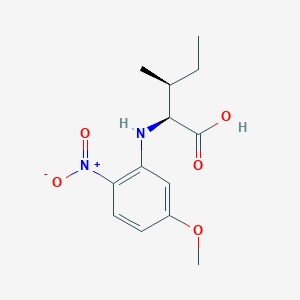
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)

